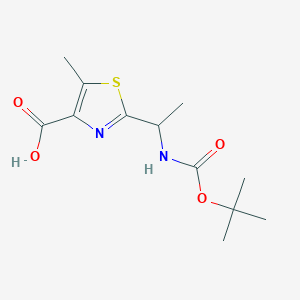

2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid is a chemical compound that features a thiazole ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid typically involves multiple steps, starting from simpler precursors

Thiazole Synthesis: : The thiazole ring can be synthesized through a cyclization reaction involving aminothiols and α-haloketones.

Carboxylation: : The carboxylic acid group can be introduced through oxidation reactions, such as the use of potassium permanganate (KMnO₄) or other oxidizing agents.

Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The carboxylic acid group can be introduced through oxidation reactions.

Reduction: : Reduction reactions can be used to modify the thiazole ring or other functional groups.

Substitution: : Substitution reactions can be employed to introduce various substituents on the thiazole ring or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), sodium hypochlorite (NaOCl)

Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

Substitution: : Various alkyl halides, amines, and other nucleophiles

Major Products Formed

Oxidation: : Carboxylic acids

Reduction: : Alcohols, amines

Substitution: : Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various reactions such as:

- Peptide Synthesis : The Boc-protected amine allows for the sequential addition of amino acids to form peptides. The deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA), facilitating the formation of peptide bonds.

- Functionalization Reactions : The thiazole ring can undergo various substitution reactions to introduce different functional groups, which can modify the biological activity of the resulting compounds.

Synthetic Routes

The synthesis generally involves several steps:

- Thiazole Ring Formation : Cyclization reactions using aminothiols and α-haloketones.

- Carboxylation : Introduction of the carboxylic acid group through oxidation reactions.

- Boc Protection : Protecting the amine group using di-tert-butyl dicarbonate (Boc₂O) in basic conditions.

Medicinal Chemistry

Drug Development Potential

The thiazole moiety is prevalent in biologically active compounds, making this derivative a candidate for drug development. Its applications include:

- Antimicrobial Agents : Compounds containing thiazole rings have shown promising antimicrobial properties, which can be further explored using this intermediate.

- Anticancer Research : Similar thiazole derivatives have been linked to anticancer activity, indicating potential pathways for further research into this compound's effects on cancer cells .

Material Science

Development of New Materials

The compound can also be explored in material science for its potential use in developing new materials or as a reagent in chemical manufacturing processes. Its unique structure may impart specific properties desirable in various applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid | Structure | Anti-inflammatory |

| 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | Structure | Antimicrobial |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Structure | Anticancer |

Case Studies and Research Findings

-

Biological Activity Exploration

A study demonstrated that derivatives of thiazole exhibit significant biological activity against various pathogens and cancer cell lines. The research emphasizes the importance of structural modifications on biological efficacy, suggesting that 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid could be further optimized for enhanced activity . -

Synthesis Methodologies

Recent advancements in synthetic methodologies highlight the efficiency of using continuous flow chemistry for producing compounds like this compound. This method improves yield and reduces reaction times compared to traditional batch processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, while the carboxylic acid group can engage in ionic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: : Another Boc-protected amine with a different ring structure.

2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: : Similar Boc-protected amine but with an azetidine ring instead of a thiazole ring.

Uniqueness

The presence of the thiazole ring in 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid distinguishes it from other Boc-protected amines, providing unique chemical and biological properties.

Biologische Aktivität

2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid, also known as Boc-protected thiazole derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine group. Its chemical formula is C12H18N2O4S, with a molecular weight of approximately 286.34 g/mol . The presence of the Boc group plays a crucial role in its reactivity and biological activity.

The primary action mechanism involves the deprotection of the Boc group, which allows the free amine to participate in further reactions, particularly in peptide synthesis. This process is typically facilitated by trifluoroacetic acid (TFA), requiring specific conditions such as temperature and reaction time.

Antioxidant and Antimicrobial Properties

Thiazole derivatives have been recognized for their antioxidant and antimicrobial activities. Studies indicate that compounds with similar structures exhibit significant protective effects against oxidative stress and have potential applications in treating conditions related to hyperglycemia and inflammation .

Inhibition of Cancer Cell Growth

Recent research has highlighted the potential of thiazole derivatives in cancer therapy. For instance, studies on related compounds show that they can inhibit specific mitotic kinesins, leading to the induction of multipolarity in cancer cells, which disrupts normal cell division and promotes cell death .

Study on Insulin Sensitivity

A notable study investigated the effects of a thiazole derivative similar to this compound on insulin sensitivity and lipid profiles in diabetic rats. The compound significantly reduced serum glucose levels and improved lipid profiles by decreasing triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very low-density lipoprotein cholesterol (VLDL-C) . Histopathological examinations confirmed the restoration of pancreatic morphology in treated animals.

Synthesis and Biological Evaluation

Another study focused on synthesizing various thiazole derivatives and evaluating their biological activities. The synthesized compounds demonstrated micromolar inhibition of specific cellular targets involved in mitosis, suggesting their potential as therapeutic agents against cancers characterized by centrosome amplification .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other Boc-protected amines:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid | Structure | Anti-inflammatory |

| 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | Structure | Antimicrobial |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Structure | Anticancer |

Eigenschaften

IUPAC Name |

5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-6(13-11(17)18-12(3,4)5)9-14-8(10(15)16)7(2)19-9/h6H,1-5H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZYPKDFEHTFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(C)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.